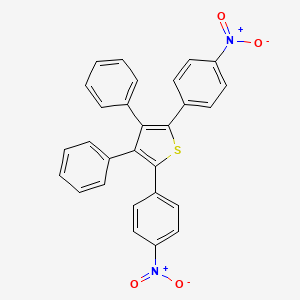![molecular formula C20H20N4O3 B14087963 N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indazole and pyrrolidine moieties. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The presence of the hydroxyphenyl and pyrrolidine groups further enhances the compound’s potential for various applications in medicinal chemistry and drug development.
Preparation Methods
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes under acidic conditions.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using phenolic compounds and suitable electrophiles.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted indazole and pyrrolidine derivatives with potential biological activities .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole core is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The hydroxyphenyl group can interact with reactive oxygen species (ROS), providing antioxidant properties . The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors, contributing to its overall biological activity .
Comparison with Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Niraparib: An indazole-based anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor with an indazole core, used for the treatment of renal cell carcinoma.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indazole moiety.
The uniqueness of this compound lies in its combination of the indazole and pyrrolidine rings, which may provide synergistic effects and enhanced biological activity compared to other compounds .
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c25-15-7-5-13(6-8-15)9-10-21-20(27)14-11-18(26)24(12-14)19-16-3-1-2-4-17(16)22-23-19/h1-8,14,25H,9-12H2,(H,21,27)(H,22,23) |
InChI Key |
UFVHLCVELJBJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



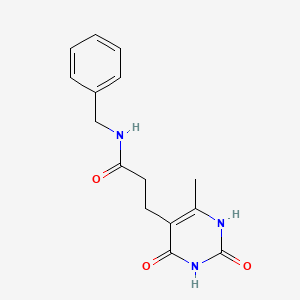

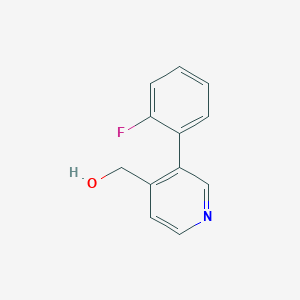
![3-chloro-N-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]butan-2-ylideneamino]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B14087910.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087913.png)

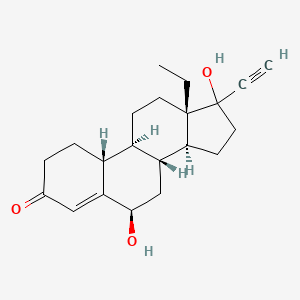
![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
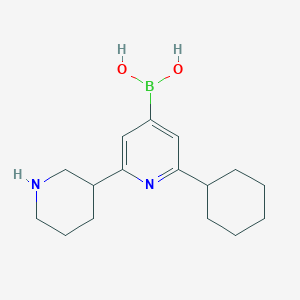
![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)
